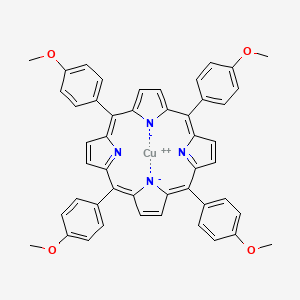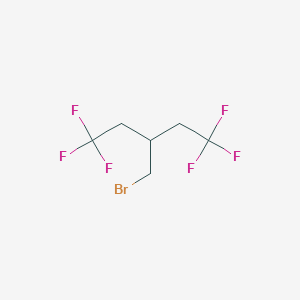![molecular formula C8H13ClF3N B14889029 (3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which significantly influences its reactivity and applications. It is used in various fields, including chemistry, biology, and medicine, due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process can be catalyzed by various catalysts, including Raney nickel and copper chromite, under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in achieving efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trifluoromethyl ketones, while substitution reactions can yield various trifluoromethyl-substituted derivatives .
Scientific Research Applications
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride has numerous applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.
Trifluoromethylketones: Known for their use in organic synthesis and medicinal chemistry.
Trifluoromethylated Alkanes: These compounds are used in various industrial applications due to their stability and reactivity.
Uniqueness
Rel-(3aS,6aS)-3a-(trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
(3aS,6aS)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m1./s1 |
InChI Key |
PASQNUWYVXKKRW-ZJLYAJKPSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F.Cl |
Canonical SMILES |
C1CC2CNCC2(C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


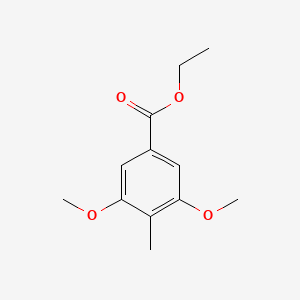

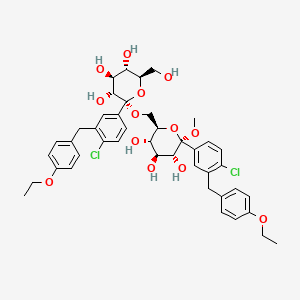
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
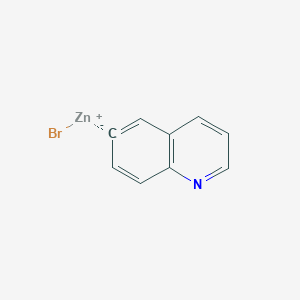

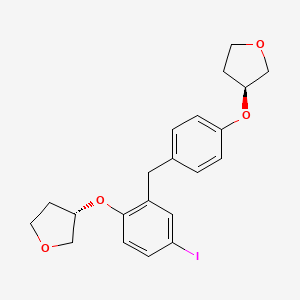

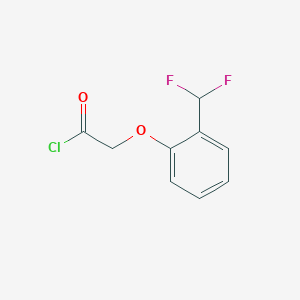
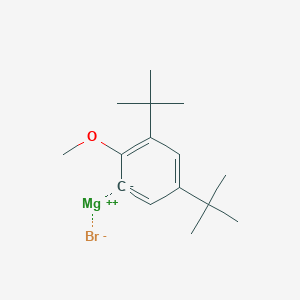

![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
